3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features both furan and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a furan derivative under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents, acids, and bases are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring and have comparable chemical properties.
Uniqueness
What sets 3-[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of both indole and furan moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-hydroxy-5-phenylfuran-3-yl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-16(12-8-4-5-9-14(12)19-17)13-10-15(22-18(13)21)11-6-2-1-3-7-11/h1-10,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACPZVIVJHAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)C3=C4C=CC=CC4=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.